molecular formula C13H7BrO4 B13008948 3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one

3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one

Katalognummer: B13008948
Molekulargewicht: 307.10 g/mol
InChI-Schlüssel: DGBGVNIVXRPPFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one is a complex organic compound that features a chromenone core substituted with a bromofuran moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and chromenone rings in its structure suggests it may exhibit unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted furan derivatives.

Wirkmechanismus

The mechanism of action of 3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its potential anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(5-Chlorofuran-2-yl)-2-hydroxy-4H-chromen-4-one
  • 3-(5-Methylfuran-2-yl)-2-hydroxy-4H-chromen-4-one
  • 3-(5-Nitrofuran-2-yl)-2-hydroxy-4H-chromen-4-one

Comparison

Compared to its analogs, 3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine’s larger atomic size and higher electronegativity compared to chlorine or methyl groups can enhance the compound’s ability to interact with biological targets and undergo specific chemical reactions .

Eigenschaften

Molekularformel

C13H7BrO4

Molekulargewicht

307.10 g/mol

IUPAC-Name

3-(5-bromofuran-2-yl)-4-hydroxychromen-2-one

InChI

InChI=1S/C13H7BrO4/c14-10-6-5-9(17-10)11-12(15)7-3-1-2-4-8(7)18-13(11)16/h1-6,15H

InChI-Schlüssel

DGBGVNIVXRPPFD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C3=CC=C(O3)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.